molecular formula C13H11ClN2O2S2 B13057892 4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13057892
M. Wt: 326.8 g/mol
InChI Key: UGARCDYOCFLWEF-FOWTUZBSSA-N
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Description

(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a hydrazone moiety The presence of a chlorophenyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the following steps:

    Formation of the Thieno[2,3-b]thiopyran Ring: The initial step involves the construction of the thieno[2,3-b]thiopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazone Moiety: The next step involves the introduction of the hydrazone moiety. This is typically done by reacting the thieno[2,3-b]thiopyran derivative with hydrazine or a hydrazine derivative in the presence of a suitable catalyst.

    Chlorophenyl Substitution: The final step involves the substitution of the hydrazone moiety with a chlorophenyl group. This can be achieved through a nucleophilic substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced thienothiopyran rings.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[2-(4-bromophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione lies in its specific combination of a thieno[2,3-b]thiopyran ring system with a chlorophenyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C13H11ClN2O2S2

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline

InChI

InChI=1S/C13H11ClN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-5-7-19-13-11(12)6-8-20(13,17)18/h1-5,7,15H,6,8H2/b16-12+

InChI Key

UGARCDYOCFLWEF-FOWTUZBSSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/NC3=CC=C(C=C3)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NNC3=CC=C(C=C3)Cl)C=CS2

Origin of Product

United States

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